molecular formula C2H5ClOS B1653064 Ethanesulfinyl chloride CAS No. 1718-44-1

Ethanesulfinyl chloride

Cat. No.: B1653064
CAS No.: 1718-44-1
M. Wt: 112.58 g/mol
InChI Key: CXAVWUXAKZJEBR-UHFFFAOYSA-N
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Description

Ethanesulfonyl chloride, also known as Ethanesulfinyl chloride, is a chemical compound with the linear formula CH3CH2SO2Cl . It has a molecular weight of 128.58 . It is a clear light brownish to pinkish-purple liquid .


Synthesis Analysis

Ethanesulfonyl chloride can be synthesized from thionyl chloride and ethyl ester . The synthesis process involves suspending 200g of ethyl ester in 200ml of water, stirring vigorously at 0-5°C, and introducing chlorine gas until the reaction mixture turns persistently yellow . The chlorine gas is then expelled by compressed air, the oil layer is separated, and the product is extracted with ether . The product is then dried with calcium chloride, and the product is collected by reduced pressure distillation .


Molecular Structure Analysis

The molecular structure of Ethanesulfonyl chloride consists of a two-carbon ethane backbone with a sulfonyl chloride (SO2Cl) functional group attached .


Chemical Reactions Analysis

As a sulfonyl chloride, Ethanesulfonyl chloride is likely to undergo reactions typical of this class of compounds. This includes reactions with amines to form sulfonamides and with alcohols to form sulfonate esters .


Physical and Chemical Properties Analysis

Ethanesulfonyl chloride is a light yellow liquid with a boiling point of 171°C (177.5°C), and a relative density of 1.357 (22.5°C) . It is soluble in ether and dichloromethane . It decomposes in the presence of water and ethanol .

Scientific Research Applications

Synthesis of Heterocyclic and Aromatic Compounds

Ethanesulfinyl chloride is utilized in the synthesis of various heterocyclic and aromatic compounds. For example, 1,2-ethanedisulfenyl chloride has been used as an electrophilic reagent for preparing dihydro-1,4-dithiino substituted aromatics, reacting with activated aromatics to yield new heterocyclic systems (Allared et al., 2001).

Preparation of Sulfonyl Chloride and Sulphonamide

In the preparation of sulfonyl chloride and sulphonamide, ethanesulfonyl chloride, an intermediate compound, is produced from the reaction of ethyl mercaptan, water, and chlorine. This is further used to obtain crude ethanesulphonamide through a controlled reaction with ammonia (Hao Li-yong, 2002).

Synthesis of Sulfoxides

This compound plays a role in the synthesis of sulfoxides. For instance, 1-phenyl-1-ethanesulfonic acid's unusual reactivity in thionyl chloride was investigated, leading to an efficient synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, which are widely used in chemical and pharmaceutical fields (Aramini et al., 2003).

Water Treatment and Hydrodehalogenation

In water treatment, this compound derivatives, such as chlorinated ethylenes, are used for catalytic hydrodehalogenation using palladium and hydrogen. This process is effective in removing chlorinated ethylenes from tap water, contributing significantly to environmental remediation efforts (Schreier & Reinhard, 1995).

Synthesis of 2-Pyridones

The compound 1-ethanesulfinylacetylpiperidin-2-one, derived from this compound, is used in the synthesis of 2-pyridones. This process involves a Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides, leading to the formation of compounds with potential pharmaceutical applications (Padwa et al., 1999).

Safety and Hazards

Ethanesulfonyl chloride is a hazardous substance. It is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

ethanesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClOS/c1-2-5(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAVWUXAKZJEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507058
Record name Ethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-44-1
Record name Ethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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